molecular formula C16H10F2N2O B6358902 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-59-2

1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6358902
CAS No.: 618098-59-2
M. Wt: 284.26 g/mol
InChI Key: SNXWQOYVEXRSFY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the structural core of a vast and diverse family of chemical compounds. nih.gov These pyrazole derivatives are of significant interest due to their broad spectrum of biological and pharmacological activities. In the realm of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," meaning it is a recurring structural motif in a variety of potent therapeutic agents. ekb.eg

The applications of pyrazole derivatives are extensive, spanning from pharmaceuticals to agrochemicals. They are integral to the development of anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral drugs. ekb.egnih.gov The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties to suit specific therapeutic targets.

Overview of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde within the Pyrazole Chemical Landscape

Within the extensive family of pyrazole derivatives is this compound. This specific compound is characterized by the presence of two 4-fluorophenyl groups attached to the pyrazole ring at positions 1 and 3, and a carbaldehyde (or formyl) group at position 4. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of a molecule.

This compound serves as a valuable intermediate in organic synthesis, particularly for the creation of more complex molecules. The aldehyde functional group is a key reactive site, allowing for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 618098-59-2
Molecular Formula C₁₆H₁₀F₂N₂O
Molecular Weight 284.26 g/mol
Melting Point 198-200 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWQOYVEXRSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396457
Record name 1H-Pyrazole-4-carboxaldehyde, 1,3-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-59-2
Record name 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 1,3-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Findings and Applications

Role as a Synthetic Intermediate

The primary role of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the reported chemical literature is that of a synthetic building block. Its aldehyde functionality allows for its use in the construction of a variety of larger, more complex molecules. The synthesis of chalcone (B49325) derivatives, as mentioned previously, is a prime example of its utility. These chalcones can then be further modified to create other heterocyclic systems, such as pyrazolines, which also have demonstrated biological relevance.

Potential in Medicinal Chemistry

While specific biological activity data for this compound itself is not extensively detailed in publicly available research, the structural motifs it contains are of high interest in medicinal chemistry. The 1,3-diarylpyrazole core is a well-established pharmacophore. Furthermore, derivatives of pyrazole-4-carbaldehydes, particularly the chalcones synthesized from them, have been investigated for various therapeutic properties, including antimicrobial and anti-inflammatory activities. nih.gov The presence of two fluorophenyl groups in the target compound is significant, as fluorine substitution can favorably modulate a drug's pharmacokinetic and pharmacodynamic properties.

Crystallographic Investigations and Supramolecular Assembly of 1,3 Bis 4 Fluorophenyl 1h Pyrazole 4 Carbaldehyde

Intermolecular Interactions in the Crystalline State

The arrangement of molecules in the crystalline lattice of 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is expected to be governed by a variety of weak intermolecular forces. These interactions play a pivotal role in the stabilization of the crystal structure.

Based on analyses of analogous compounds, a network of hydrogen bonds is anticipated to be a defining feature of the crystal structure of this compound.

C-H…O Hydrogen Bonds: In the crystal structure of the related compound, 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the crystal packing is stabilized by weak intermolecular C-H…O hydrogen bonds. nih.gov Similarly, for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C-H…O hydrogen bonds. researchgate.net This suggests that the aldehyde oxygen of this compound likely acts as a hydrogen bond acceptor, interacting with aromatic or pyrazole (B372694) C-H donors of neighboring molecules.

C-H…F and N-H…F Interactions: The presence of fluorine atoms on the phenyl rings introduces the possibility of C-H…F and N-H…F interactions. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. The influence of fluorine substitution on intermolecular interactions is a well-documented phenomenon in crystal engineering. mdpi.com

C-H…π Interactions: Weak C-H…π interactions are also plausible, where a C-H bond from one molecule interacts with the π-electron cloud of a phenyl or pyrazole ring of an adjacent molecule. Such interactions have been observed in the crystal packing of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

Due to the N-substitution on the pyrazole ring, classical N-H…O, N-H…N, or N-H…F hydrogen bonds are not expected for this compound itself, but would be relevant in derivatives with N-H functionalities.

A summary of potential hydrogen bonding interactions is presented in the table below.

Interaction TypeDonorAcceptorExpected Presence
C-H…OC-H (Aromatic/Pyrazole)O (Aldehyde)High
C-H…FC-H (Aromatic/Pyrazole)F (Fluorophenyl)Moderate
C-H…πC-Hπ-system (Phenyl/Pyrazole)Moderate

Influence of Substituents on Supramolecular Organization

The nature and position of substituents on the pyrazole and phenyl rings can significantly influence the supramolecular organization.

The fluorine atoms at the para-positions of the phenyl rings in this compound are expected to play a crucial role in directing the crystal packing. Fluorine's high electronegativity and ability to participate in weak hydrogen bonds (C-H…F) can introduce additional directional interactions that are absent in the non-fluorinated analogue, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. mdpi.com The introduction of fluorine can also modulate the strength and geometry of π-π stacking interactions due to changes in the electrostatic potential of the aromatic rings. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via cyclocondensation of a chalcone precursor (e.g., (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one) with hydrazine hydrate in acidic conditions. A common protocol involves refluxing in formic acid for 8 hours, followed by recrystallization from ethanol (yield: ~86%) . Alternative routes may use substituted aldehydes and pyrazole derivatives under catalytic conditions, as seen in analogous pyrazole syntheses (e.g., 1-(4-fluorophenyl)-3-methyl derivatives) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • NMR/IR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aldehyde functionality. IR stretches at ~1680–1700 cm1^{-1} indicate the carbonyl group.
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring adopts an envelope conformation; dihedral angles between fluorophenyl groups: 83.7°) .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) validate the molecular weight (theoretical: ~294.24 g/mol).

Q. How are preliminary biological activities screened for this compound?

Methodological Answer: In vitro assays are standard:

  • Antimicrobial : Disk diffusion/Kirby-Bauer methods against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases.
    Note: Activity trends are inferred from structurally related pyrazoles (e.g., 5-chloro-1-(4-fluorophenyl) derivatives show antifungal properties) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence synthetic yield and purity?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance chalcone solubility but may require higher temps. Ethanol/water mixtures improve recrystallization purity .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or heterogeneous catalysts (zeolites) can reduce reaction time.
  • Purity control : HPLC (C18 column, acetonitrile/water gradient) monitors byproducts; ≥97% purity is achievable via column chromatography .

Q. What structural features explain contradictory biological activity data in pyrazole derivatives?

Methodological Answer:

  • Substituent effects : Fluorine’s electronegativity enhances membrane permeability but may reduce solubility. Methyl/chloro groups alter steric hindrance (e.g., 5-chloro derivatives in show stronger antifungal activity than methyl analogs) .
  • Conformational analysis : Dihedral angles (e.g., 83.7° between aryl groups in ) influence target binding. Molecular dynamics simulations validate these interactions .

Q. How is in silico modeling applied to predict pharmacokinetic properties?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). Pyrazole’s aldehyde group forms hydrogen bonds with active-site residues .
  • ADMET prediction : SwissADME estimates logP (~3.2), bioavailability (Lipinski’s rule compliant), and CYP450 inhibition risks.
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of fluorophenyl pyrazoles?

Methodological Approach:

  • Assay standardization : Control variables (cell line passage number, serum concentration).
  • Structural validation : Re-synthesize compounds using published protocols (e.g., ) and confirm purity via HPLC.
  • Meta-analysis : Compare data across studies (e.g., 4-fluorophenyl vs. 4-bromophenyl analogs in vs. 16) to isolate substituent effects .

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